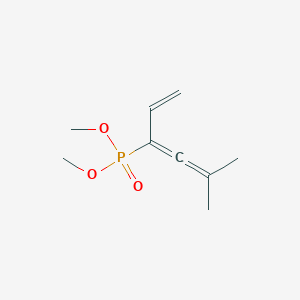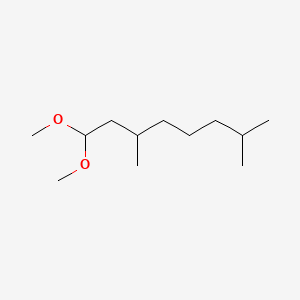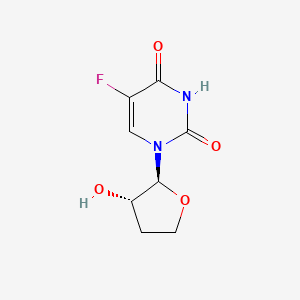
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-3-hydroxy-2-furanyl)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil: is a synthetic derivative of 5-fluorouracil, a well-known chemotherapeutic agent. This compound is characterized by the presence of a tetrahydrofuran ring substituted with a hydroxyl group and a fluorouracil moiety. The unique structure of trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective oxidation of the tetrahydrofuran ring using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Attachment of the Fluorouracil Moiety: The final step involves the coupling of the hydroxylated tetrahydrofuran intermediate with 5-fluorouracil. This can be achieved through nucleophilic substitution reactions using appropriate coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form a carbonyl group, leading to the formation of a lactone derivative.
Reduction: The fluorouracil moiety can be reduced under specific conditions to yield dihydrofluorouracil derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Lactone derivatives.
Reduction: Dihydrofluorouracil derivatives.
Substitution: Substituted fluorouracil derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Novel Derivatives: The unique structure of trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil makes it a valuable intermediate for the synthesis of novel fluorouracil derivatives with potential therapeutic applications.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its inhibitory effects on enzymes involved in nucleotide metabolism.
Medicine:
Anticancer Research: As a derivative of 5-fluorouracil, trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil is explored for its potential anticancer properties, particularly in targeting rapidly dividing cancer cells.
Industry:
Pharmaceutical Development: The compound is utilized in the development of new chemotherapeutic agents and drug formulations.
Mecanismo De Acción
The mechanism of action of trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil involves its incorporation into the DNA and RNA of rapidly dividing cells, leading to the inhibition of thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting thymidylate synthase, the compound disrupts DNA synthesis and induces cell death in cancer cells. Additionally, the hydroxylated tetrahydrofuran ring may enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy.
Comparación Con Compuestos Similares
5-Fluorouracil: The parent compound, widely used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil with improved pharmacokinetic properties.
Tegafur: Another prodrug of 5-fluorouracil, often used in combination therapies.
Uniqueness:
Enhanced Stability: The presence of the tetrahydrofuran ring may confer enhanced stability to the compound compared to 5-fluorouracil.
Improved Efficacy: The hydroxyl group in the tetrahydrofuran ring may improve the compound’s binding affinity to its molecular targets, potentially leading to increased anticancer activity.
Propiedades
Número CAS |
71145-47-6 |
|---|---|
Fórmula molecular |
C8H9FN2O4 |
Peso molecular |
216.17 g/mol |
Nombre IUPAC |
5-fluoro-1-[(2S,3S)-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O4/c9-4-3-11(8(14)10-6(4)13)7-5(12)1-2-15-7/h3,5,7,12H,1-2H2,(H,10,13,14)/t5-,7-/m0/s1 |
Clave InChI |
LSPXWMNNFIJOEM-FSPLSTOPSA-N |
SMILES isomérico |
C1CO[C@@H]([C@H]1O)N2C=C(C(=O)NC2=O)F |
SMILES canónico |
C1COC(C1O)N2C=C(C(=O)NC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


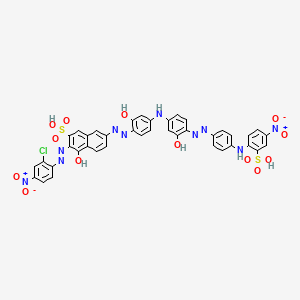
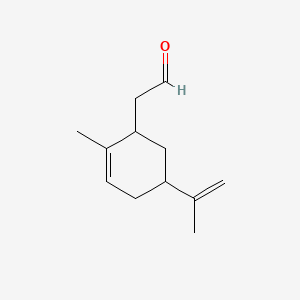
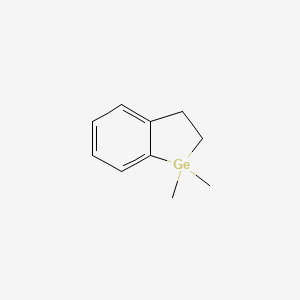

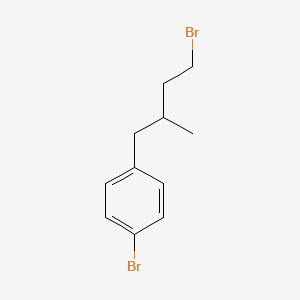
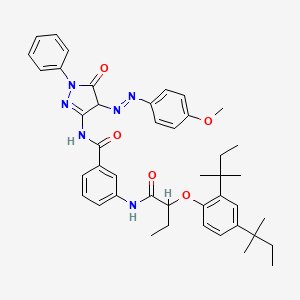
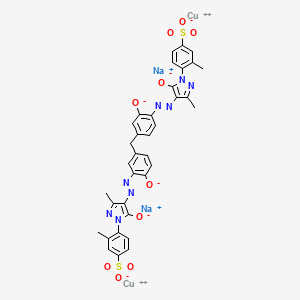

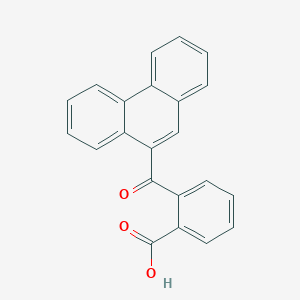
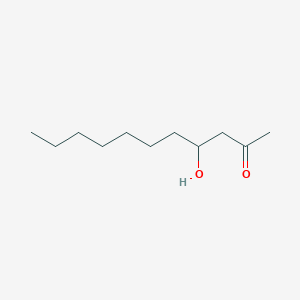

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
